molecular formula C17H14O7 B190346 Rhamnazin CAS No. 552-54-5

Rhamnazin

Cat. No. B190346
CAS RN: 552-54-5
M. Wt: 330.29 g/mol
InChI Key: MYMGKIQXYXSRIJ-UHFFFAOYSA-N
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Description

Rhamnazin is an O-methylated flavonol, a type of chemical compound . It can be found in Rhamnus petiolaris, a buckthorn plant endemic to Sri Lanka . It has gained wider acceptance among bio-actives for healthcare benefits due to its antioxidant, antibacterial, antiangiogenic, and anti-tumor properties .


Synthesis Analysis

Rhamnazin is synthesized through the activity of the enzyme 3-methylquercetin 7-O-methyltransferase . This transferase enzyme uses S-adenosyl methionine and isorhamnetin to produce S-adenosylhomocysteine and rhamnazin .


Molecular Structure Analysis

Rhamnazin’s molecular structure consists of a 3,4’,5-trihydroxy-3’,7-dimethoxyflavone . The presence of 3OH on the C-ring may contribute to both its anti-inflammatory and enzymatic inhibition of sPLA2 .


Chemical Reactions Analysis

Rhamnazin has been shown to inhibit the proliferation of HUVEC cells in a dose-dependent manner . It also inhibited the migration and luminal formation of HUVEC cells .


Physical And Chemical Properties Analysis

Rhamnazin’s chemical formula is C17H14O7 . Its molar mass is 330.292 g·mol−1 .

Scientific Research Applications

Antioxidant Applications

Rhamnazin, a flavonoid, exhibits significant antioxidant properties . It’s commonly found in various plants like Artemisia and Rhamnus spp. and is used to combat oxidative stress in biological systems . Its ability to scavenge free radicals makes it a valuable compound in researching diseases where oxidative stress is a key factor, such as neurodegenerative disorders.

Antibacterial Properties

Research has shown that Rhamnazin has antibacterial capabilities . It can inhibit the growth of certain bacteria, which is crucial in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Antiangiogenic Activity

Rhamnazin has been identified to possess antiangiogenic activity . This means it can inhibit the formation of new blood vessels, a process often hijacked by cancer cells to supply nutrients to tumors. Its application in cancer research is significant as it offers a potential pathway for developing anti-cancer therapies .

Anti-tumor Effects

In the realm of oncology, Rhamnazin is studied for its anti-tumor effects . It has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a subject of interest for developing novel cancer treatments .

Pharmacological Effects on Secretory Phospholipase A2

Rhamnazin is evaluated for its effects on secretory phospholipase A2 (sPLA2), an enzyme involved in acute inflammation. It has shown potential as an inhibitor, which could lead to new anti-inflammatory drugs .

Anti-inflammatory Properties

The compound’s anti-inflammatory properties are being explored, particularly its impact on enzymes that play a role in inflammatory processes. This research is pivotal for conditions like arthritis and other chronic inflammatory diseases .

VEGFR2 Inhibition and Anti-vascular Activities

Rhamnazin is also a novel inhibitor of VEGFR2 signaling, which is crucial for tumor angiogenesis. Its ability to significantly inhibit endothelial cell proliferation, migration, and tube formation is a promising avenue for anti-cancer drug development .

Future Directions

Rhamnazin has shown potential for healthcare benefits due to its antioxidant, antibacterial, antiangiogenic, and anti-tumor properties . Its anti-infective and anti-proliferative properties have not been much explored yet, which have attracted the attention of researchers . Therefore, it can be a candidate as a natural compound for the development of new anti-inflammatory drugs .

properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGKIQXYXSRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203695
Record name Rhamnazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhamnazin

CAS RN

552-54-5
Record name Rhamnazin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhamnazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHAMNACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276CK9GP9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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